Aluminium fluoride ethoxide (1/1/2)
Description
Overview of Aluminium Coordination Chemistry and Mixed-Ligand Complexes
Aluminium, the most abundant metal in the Earth's crust, predominantly exists in the +3 oxidation state. wikipedia.org Its chemistry is characterized by a high affinity for electronegative elements, particularly oxygen and fluorine, leading to the formation of stable bonds. The coordination chemistry of aluminium is diverse, with coordination numbers typically ranging from four to six, allowing for tetrahedral, square pyramidal, and octahedral geometries. acs.org This flexibility enables the formation of a vast array of complexes with various ligands. ontosight.ai
Mixed-ligand complexes are coordination compounds where the central metal ion is bonded to more than one type of ligand. brynmawr.edu In the case of aluminium, these complexes can be designed to fine-tune the electronic and steric properties of the metal center. For instance, the incorporation of different ligands can influence the complex's solubility, stability, and reactivity in catalytic processes. brynmawr.eduacs.org Research into aluminium complexes with redox-active ligands, for example, aims to overcome the limitation of aluminium's single stable oxidation state, opening up possibilities in redox and catalytic chemistry. brynmawr.eduacs.org The synthesis of such complexes often involves reacting organometallic aluminium precursors or aluminium halides with various ligand sources. acs.org
Significance of Aluminium-Fluoride and Aluminium-Alkoxide Linkages in Chemical Synthesis and Materials Science
The individual linkages of aluminium with fluoride (B91410) and alkoxide groups each contribute unique and significant properties to their respective parent compounds, which are harnessed in various applications.
Aluminium-Fluoride (Al-F) Linkages: The bond between aluminium and fluorine is highly polar and strong, leading to the high melting point and stability of compounds like aluminium fluoride (AlF₃). nih.govgeeksforgeeks.org Anhydrous AlF₃ possesses a three-dimensional polymeric structure with distorted AlF₆ octahedra, which is a key factor in its physical properties. wikipedia.org This stability is utilized in several industrial applications.
Metallurgy: Aluminium fluoride is a crucial additive in the electrolytic production of aluminium metal. wikipedia.orgbyjus.comfluorsid.com It is added to cryolite (B1665278) to lower the melting point of the electrolyte bath below 1000 °C and increase its conductivity, thereby reducing energy consumption. wikipedia.orgchemicalbook.com
Catalysis: The Lewis acidity of aluminium fluoride makes it a useful catalyst in various chemical reactions. byjus.com
Materials Science: It is used as an ingredient in the production of fluoroaluminate glasses and as a low-index optical thin film, particularly for applications requiring transparency in the far UV spectrum. wikipedia.org
Aluminium-Alkoxide (Al-OR) Linkages: Aluminium alkoxides, such as aluminium ethoxide (Al(OEt)₃), are metallo-organic compounds widely used in chemical synthesis. wikipedia.org They are known to form aggregates, and their reactivity is centered on the polar Al-O bond. wikipedia.org
Chemical Synthesis: Aluminium alkoxides are classic reagents for the reduction of aldehydes and ketones to alcohols, a reaction known as the Meerwein-Ponndorf-Verley (MPV) reduction. libretexts.org
Sol-Gel Process: They are key precursors in the sol-gel process for preparing high-purity aluminium oxides (alumina). wikipedia.orgresearchgate.net Hydrolysis of aluminium alkoxides allows for the formation of ceramic materials with controlled purity and properties. wikipedia.orgresearchgate.net
Polymerization Catalysts: These compounds also find use as catalysts in polymerization reactions. wikipedia.org
The combination of both fluoride and ethoxide ligands in a single "Aluminium fluoride ethoxide (1/1/2)" complex suggests a compound with hybrid properties. The strong Al-F bond could confer thermal stability, while the reactive Al-OEt group could serve as a site for further chemical transformations or as a precursor for materials synthesis via hydrolysis.
| Property Comparison of Parent Compounds | Aluminium Fluoride (AlF₃) | Aluminium Ethoxide (Al(OEt)₃) |
| Formula | AlF₃ byjus.com | Al(C₂H₅O)₃ wikipedia.org |
| Appearance | White crystalline solid or powder nih.govguidechem.com | White, moisture-sensitive powder wikipedia.org |
| Melting Point | 1,291 °C (sublimes) nih.govchemicalbook.com | 134-140 °C |
| Solubility | Sparingly soluble in water, acids, and alkalis geeksforgeeks.orgchemicalbook.com | Slightly soluble in hot non-polar solvents; hydrolyzes in water wikipedia.org |
| Primary Use | Additive in aluminium electrolysis wikipedia.orgfluorsid.com | Precursor in sol-gel processes, reducing agent wikipedia.orglibretexts.org |
| Bond Characteristics | Aluminium-Fluoride (Al-F) | Aluminium-Ethoxide (Al-OEt) |
| Bond Type | Highly polar covalent, often described as ionic geeksforgeeks.org | Polar covalent |
| Strength | Very strong | Moderately strong, reactive |
| Structural Role | Often forms bridging structures leading to polymers wikipedia.org | Can form bridging structures leading to oligomers/aggregates wikipedia.org |
| Reactivity | Generally stable, acts as a fluoride donor or Lewis acid wikipedia.org | Susceptible to hydrolysis, acts as a base or nucleophile wikipedia.org |
Historical Context and Evolution of Research on Aluminium-Fluoride-Alkoxide Systems
The study of aluminium compounds has a rich history. Boron, the element directly above aluminium in the periodic table, was isolated in 1808. wikipedia.org The development of aluminium chemistry followed, with significant industrial processes emerging in the late 19th century. The use of aluminium fluoride in metallurgy, for example, became a cornerstone of the Hall-Héroult process for aluminium production. wikipedia.org
Research into aluminium alkoxides gained prominence in the early 20th century. In 1925, the discovery of the Meerwein-Ponndorf-Verley reduction highlighted the specific catalytic activity of aluminium alkoxides like aluminium ethoxide. libretexts.org This established them as important reagents in organic synthesis. Subsequent research focused on their synthesis, structural characterization, and application in materials science, particularly with the rise of sol-gel technology. wikipedia.orgresearchgate.netacs.org
The evolution towards mixed-ligand systems like Aluminium fluoride ethoxide is a more recent development, driven by the broader trend in inorganic and organometallic chemistry to create complexes with precisely controlled properties. researchgate.net Synthesizing molecules that contain both the robust Al-F linkage and the reactive Al-OR linkage is a logical step in creating advanced materials precursors and catalysts. While the historical focus was largely on homoleptic compounds (containing only one type of ligand), contemporary research explores the synergies achieved by combining different functional groups on a single metal center. brynmawr.eduacs.org The mechanochemical synthesis of aluminium hydroxide (B78521) fluoride phases is one such modern approach to creating mixed-ligand materials. researchgate.net The study of specific complexes like Aluminium fluoride ethoxide (1/1/2) is part of this ongoing effort to expand the rich and versatile coordination chemistry of aluminium.
Structure
2D Structure
Properties
CAS No. |
106770-97-2 |
|---|---|
Molecular Formula |
C4H10AlFO2 |
Molecular Weight |
136.10 g/mol |
IUPAC Name |
diethoxy(fluoro)alumane |
InChI |
InChI=1S/2C2H5O.Al.FH/c2*1-2-3;;/h2*2H2,1H3;;1H/q2*-1;+3;/p-1 |
InChI Key |
JBOAKASBZOQMOS-UHFFFAOYSA-M |
Canonical SMILES |
CCO[Al](OCC)F |
Origin of Product |
United States |
Synthetic Methodologies for Aluminium Fluoride Ethoxide 1/1/2 and Analogous Mixed Ligand Aluminium Complexes
Direct Synthetic Routes for Mixed Aluminium Fluoride (B91410) Ethoxide Complexes
The direct synthesis of aluminium fluoride ethoxide (1/1/2), with the chemical formula AlF(OEt)₂, involves the controlled reaction of precursors containing the desired fluoride and ethoxide ligands. Two primary strategies involve starting with either an aluminium alkoxide or an aluminium fluoride.
Utilization of Aluminium Alkoxides as Primary Precursors
A plausible route to aluminium fluoride ethoxide involves the partial fluorination of an aluminium alkoxide, such as aluminium ethoxide, Al(OEt)₃. This method relies on the use of a suitable fluorinating agent that can replace one of the ethoxide groups with a fluoride ion without leading to complete fluorination.
The reaction can be generalized as: Al(OEt)₃ + HF → AlF(OEt)₂ + EtOH
The success of this reaction is highly dependent on stoichiometric control and reaction conditions to prevent the formation of AlF₂ (OEt) and AlF₃. The choice of the fluorinating agent is critical; while hydrogen fluoride (HF) is a common choice, its high reactivity can make controlled, partial substitution difficult. rsc.org Alternative, milder fluorinating agents might offer better selectivity.
Table 1: Hypothetical Reaction Parameters for Partial Fluorination of Aluminium Ethoxide
| Parameter | Value/Condition | Rationale |
| Aluminium Precursor | Aluminium ethoxide (Al(OEt)₃) | Readily available aluminium alkoxide. |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) in a non-polar solvent | To control reactivity and minimize side reactions. |
| Stoichiometry | 1:1 molar ratio of Al(OEt)₃ to HF | To favor the monosubstitution product. |
| Temperature | Low temperature (e.g., -78 °C to 0 °C) | To slow down the reaction rate and enhance selectivity. |
| Solvent | Anhydrous toluene (B28343) or hexane | To provide an inert reaction medium. |
This table presents hypothetical parameters based on general principles of organometallic synthesis.
Strategies Involving Aluminium Fluorides as Starting Materials
An alternative direct approach starts with aluminium fluoride (AlF₃) and introduces the ethoxide ligands. Due to the high lattice energy and insolubility of AlF₃, this method can be challenging. The reaction would likely involve a more reactive form of aluminium fluoride or the use of a strong ethoxide source.
A potential reaction is: AlF₃ + 2 NaOEt → AlF(OEt)₂ + 2 NaF
Here, sodium ethoxide (NaOEt) acts as the source of the ethoxide ligands. The reaction would likely be carried out in an anhydrous solvent to prevent hydrolysis of the reactants and products. The precipitation of sodium fluoride (NaF) could help drive the reaction to completion.
Ligand Exchange and Redistribution Reactions for Controlled Fluoride and Ethoxide Incorporation
Ligand exchange or redistribution reactions offer a powerful method for the synthesis of mixed-ligand complexes. nih.gov In this approach, two different aluminium compounds, one containing fluoride ligands and the other ethoxide ligands, are mixed, leading to a statistical or thermodynamically controlled distribution of ligands.
For example, the reaction between aluminium fluoride and aluminium ethoxide could yield a mixture of mixed-ligand species: AlF₃ + 2 Al(OEt)₃ ⇌ 3 AlF(OEt)₂
The equilibrium position and the distribution of products (AlF(OEt)₂, AlF₂(OEt), etc.) depend on various factors, including the reaction temperature, time, and the presence of a catalyst. Separation of the desired product from the resulting mixture can be a significant challenge.
Sol-Gel and Solution-Based Synthesis Approaches
Sol-gel and other solution-based methods provide versatile routes to hybrid materials, including those containing mixed ligands. These methods offer the potential for atomic-level mixing of precursors, leading to homogeneous products.
Fluorolytic Sol-Gel Chemistry for Aluminium Oxyfluorides and Alkoxyfluorides
The fluorolytic sol-gel process is a non-aqueous method that has been successfully employed for the synthesis of nanoscopic metal fluorides. rsc.org This technique involves the reaction of a metal alkoxide with a fluorinating agent, typically anhydrous HF, in an organic solvent. By carefully controlling the stoichiometry of the reactants, it is possible to achieve partial substitution of the alkoxide groups with fluoride, leading to the formation of aluminium alkoxyfluoride intermediates. documentsdelivered.com
The general reaction pathway can be described as a stepwise replacement of alkoxide groups by fluoride ions. rsc.org This suggests that by limiting the amount of HF, the formation of AlF(OEt)₂ could be favored. The resulting sol can then be aged and dried to yield a solid material. The properties of the final product are highly dependent on the processing parameters. researchgate.netrsc.org
Table 2: Key Parameters in Fluorolytic Sol-Gel Synthesis of Aluminium Alkoxyfluorides
| Parameter | Influence on Product |
| Precursor Concentration | Affects gelation time and particle size. |
| HF:Alkoxide Ratio | Determines the degree of fluorination. |
| Solvent | Influences the solubility of precursors and intermediates. |
| Temperature | Affects reaction kinetics and gelation rate. |
| Aging Time | Allows for the completion of condensation reactions and network formation. |
Hydrothermal and Solvothermal Syntheses of Hybrid Aluminium Ligand Systems
Hydrothermal and solvothermal methods involve carrying out synthesis in a closed system at elevated temperatures and pressures, using water or an organic solvent, respectively. These techniques can facilitate the crystallization of materials that are difficult to obtain under ambient conditions. researchgate.netacs.org
For the synthesis of aluminium fluoride ethoxide, a solvothermal approach using a mixture of an aluminium precursor (e.g., aluminium isopropoxide, as a more reactive alternative to the ethoxide), a fluoride source (e.g., a fluoride salt or HF), and ethanol (B145695) as the solvent could be envisioned. The elevated temperature and pressure could promote the formation of a crystalline mixed-ligand phase. The specific phase formed would be highly dependent on the reaction conditions. mdpi.comnih.gov
Vapor-Phase Deposition Techniques for Precursor Development
Vapor-phase deposition techniques, such as Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and Molecular Layer Deposition (MLD), are cornerstone technologies for the fabrication of thin films with precise control over thickness and composition. The development of suitable molecular precursors is critical to the success of these techniques. A precursor must exhibit adequate volatility, thermal stability to prevent premature decomposition, and appropriate reactivity on the substrate surface. For mixed-ligand complexes like aluminium fluoride ethoxide, the combination of halide and alkoxide ligands offers a pathway to finely tune these properties.
Design and Synthesis for Atomic Layer Deposition (ALD) Applications
Atomic Layer Deposition (ALD) relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. The design of an ALD precursor is therefore a meticulous process, balancing reactivity with stability. Heteroleptic precursors are increasingly investigated as alternatives to traditional homoleptic compounds (e.g., metal halides or alkoxides), which can have drawbacks like potential halide contamination or low thermal stability. researchgate.net
For a hypothetical Aluminium Fluoride Ethoxide (1/1/2) precursor, the design principles would involve:
Volatility: The precursor must be volatile enough to be transported into the ALD reactor in the gas phase at a reasonable temperature. The ethoxide ligands, being bulkier than fluoride, can enhance volatility but must be balanced to maintain a suitable molecular weight.
Self-Limiting Reactivity: The precursor's reaction with the substrate surface must be self-limiting. The ethoxide and fluoride ligands would react with surface functional groups (e.g., -OH groups on an oxide surface) in a controlled manner. The choice of co-reactant (e.g., water, ozone) would be crucial for the subsequent surface reaction to complete the ALD cycle.
The synthesis of such a precursor would likely involve a ligand exchange reaction, starting from a readily available aluminium source like aluminium triethoxide [Al(OEt)₃] or trimethylaluminium (TMA), and introducing a stoichiometric amount of a fluorinating agent.
| Purity of Film | Precursor chemistry should minimize the incorporation of impurities (e.g., carbon, fluorine). | Alkoxide precursors can sometimes lead to carbon contamination if the ligand removal is incomplete. researchgate.net Halide precursors can be corrosive. harvard.edu |
Precursor Development for Chemical Vapor Deposition (CVD) and Molecular Layer Deposition (MLD)
Chemical Vapor Deposition (CVD) involves the thermal decomposition of precursors on a heated substrate to form a thin film. Unlike ALD, CVD is not typically self-limiting, and the film growth rate is highly dependent on precursor flux and substrate temperature. Metal alkoxides are commonly used as precursors in CVD for depositing oxide films. azonano.com
An Aluminium Fluoride Ethoxide (1/1/2) precursor for CVD would be designed to have a well-defined decomposition temperature, yielding aluminium fluoride or an oxyfluoride film. The ethoxide ligands would serve as an internal oxygen and carbon source, while the fluoride ligand is incorporated directly into the growing film. The thermal decomposition of niobium(V) ethoxide to form niobium(V) oxide layers is an analogous process. azonano.com
Molecular Layer Deposition (MLD) is a related technique that uses organic linkers to build hybrid organic-inorganic polymer films with monolayer precision. A bifunctional precursor containing both a reactive metal center and an organic component, such as an alkoxide, could potentially be used in MLD processes. The ethoxide ligand in Aluminium Fluoride Ethoxide (1/1/2) could, in principle, participate in MLD-type reactions.
Table 2: Comparison of Precursor Requirements for ALD and CVD
| Feature | Atomic Layer Deposition (ALD) | Chemical Vapor Deposition (CVD) |
|---|---|---|
| Precursor Reactivity | Self-limiting surface reactions are essential. | Thermal decomposition on the substrate is the primary mechanism. |
| Temperature Window | Requires a specific temperature range where the precursor is stable in the gas phase but reactive on the surface. | The substrate temperature must be high enough to induce precursor decomposition. |
| Film Growth | Layer-by-layer, highly conformal. | Continuous growth, conformality can be a challenge. |
| Precursor Design Focus | Balancing stability and surface reactivity. | Controlled decomposition pathway and temperature. |
Advanced Synthetic Strategies and Novel Reactant Systems
The synthesis of heteroleptic aluminium complexes such as aluminium fluoride ethoxide necessitates precise control over stoichiometry and reaction conditions to prevent the formation of mixtures of products. Advanced synthetic strategies are employed to achieve this control.
One of the most promising approaches is the fluorolytic sol-gel route . This method involves the reaction of a metal alkoxide with a fluorinating agent, often anhydrous hydrogen fluoride (HF), in a suitable solvent. Research on the synthesis of nanoscopic AlF₃ from aluminium isopropoxide has shown that aluminium alkoxide fluorides are formed as intermediates in this process. kisti.re.kr By carefully controlling the stoichiometry of the reactants, it is possible to isolate these mixed-ligand species. For the synthesis of Aluminium Fluoride Ethoxide (1/1/2), a similar approach could be envisioned, reacting aluminium triethoxide with a controlled amount of a fluorine source.
Reaction Scheme (Hypothetical): Al(OEt)₃ + HF → AlF(OEt)₂ + EtOH Al(OEt)₃ + 2HF → AlF₂(OEt) + 2EtOH
Another advanced strategy involves salt metathesis reactions . This would typically involve reacting an aluminium halide (e.g., AlFCl₂) with a sodium alkoxide (e.g., NaOEt) in a non-aqueous solvent. The precise outcome of such reactions can be complex and may depend on factors such as the solvent, temperature, and the specific reactants used.
The development of novel reactant systems is also an active area of research. This includes the use of milder and more selective fluorinating agents to avoid side reactions. Additionally, the synthesis of single-source precursors, where a single molecule is designed to decompose cleanly to the desired material, is a key goal in materials chemistry. A well-designed Aluminium Fluoride Ethoxide (1/1/2) could potentially serve as a single-source precursor for aluminium oxyfluoride, a material with applications in catalysis and optics.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Aluminium Fluoride Ethoxide (1/1/2) |
| Aluminium triethoxide |
| Trimethylaluminium (TMA) |
| Niobium(V) ethoxide |
| Aluminium oxyfluoride |
| Aluminium isopropoxide |
Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental data for the compound "Aluminium fluoride ethoxide (1/1/2)". The search included queries for the compound by its name and potential chemical formulas such as AlF(OEt)₂ and encompassed requests for data across various spectroscopic techniques as outlined in the user's request.
The search results yielded information on related but distinct compounds, including aluminium fluoride (AlF₃), general aluminum alkoxides like aluminum ethoxide, and various fluorinated aluminum compounds. However, no publications or data repositories containing the specific structural elucidation and spectroscopic characterization for "Aluminium fluoride ethoxide (1/1/2)" were found.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for each specified section and subsection. The creation of such an article would require access to dedicated research on this particular molecule, which does not appear to be publicly available.
Structural Elucidation and Spectroscopic Characterization of Aluminium Fluoride Ethoxide 1/1/2
X-ray Diffraction Studies for Crystalline and Amorphous Phases
X-ray diffraction is a primary technique for elucidating the atomic and molecular structure of a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination
No specific SCXRD studies detailing the molecular structure, bond lengths, or bond angles for Aluminium fluoride (B91410) ethoxide (1/1/2) are available in the reviewed literature.
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity
Powder X-ray Diffraction is used to identify crystalline phases and to assess the degree of crystallinity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline material present. While highly disordered or amorphous materials produce broad, featureless patterns, crystalline materials show sharp, well-defined peaks at specific diffraction angles.
Specific PXRD patterns or data for the phase identification of Aluminium fluoride ethoxide (1/1/2) have not been reported in the available literature.
Other Advanced Characterization Techniques
Beyond diffraction methods, other techniques provide further insight into the composition and thermal stability of materials.
Rutherford Backscattering Spectrometry (RBS)
Rutherford Backscattering Spectrometry is a quantitative analytical technique used to determine the elemental composition and depth profile of the near-surface region of a material. It involves directing a beam of high-energy ions (typically helium) at a sample and measuring the energy of the ions that are scattered backward. This allows for the determination of the atomic mass and concentration of elements within the top few micrometers of the sample.
There are no published RBS studies that provide an elemental analysis or depth profile for Aluminium fluoride ethoxide (1/1/2).
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to study the thermal stability and decomposition profile of a compound, revealing information about processes such as dehydration, desolvation, and chemical breakdown.
The thermal decomposition behavior of Aluminium fluoride ethoxide (1/1/2), including onset temperature of decomposition and mass loss stages, has not been documented by TGA in the reviewed scientific literature.
Chemical Reactivity and Mechanistic Investigations of Aluminium Fluoride Ethoxide 1/1/2
Ligand Exchange and Substitution Reactions
Ligand exchange and substitution are fundamental reactions for aluminium fluoride (B91410) ethoxide, influencing its stability and its utility as a precursor. These reactions involve the interconversion of fluoride and ethoxide ligands and their substitution by other nucleophilic or electrophilic species.
For instance, 27Al NMR studies on the exchange of water and sulfate (B86663) ligands in aqueous aluminium sulfate solutions have revealed that the process is temperature-dependent. rsc.org The equilibrium between the hexa-aqua complex, [Al(H₂O)₆]³⁺, and the sulfato complex, [Al(H₂O)₅SO₄]⁺, shifts with temperature, indicating a significant entropy contribution to the reaction. rsc.org The forward reaction (sulfate coordination) is found to be dissociative, while the backward reaction (sulfate release) is associative. rsc.org
By analogy, the fluoride-ethoxide interconversion in a non-aqueous solvent would likely proceed through associative or dissociative pathways, depending on the specific reaction conditions. The relative bond strengths of Al-F and Al-O(Et) would be a key thermodynamic driver. The Al-F bond is generally stronger than the Al-O bond, suggesting that the fluoride ligand would be less labile than the ethoxide ligand.
Table 1: General Kinetic and Thermodynamic Parameters for Ligand Exchange on Al(III) Centers (Analogous Systems)
| Reacting System | Exchange Mechanism | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Reference |
| [Al(H₂O)₆]³⁺ / [Al(H₂O)₅SO₄]⁺ | Dissociative (forward), Associative (backward) | High (forward), Low (backward) | Positive (forward), Negative (backward) | rsc.org |
| Al(III) complexes with N2O3 pentadentate ligands | Slow ligand exchange | - | - | nih.gov |
This table presents data from analogous systems to infer potential behavior of aluminium fluoride ethoxide.
The investigation of substitution pathways at the aluminium center in aluminium fluoride ethoxide is critical for understanding its reactivity towards various chemical species.
Nucleophilic Substitution:
Nucleophilic attack can occur at the electrophilic aluminium center. The ethoxide group is generally a better leaving group than the fluoride ion in nucleophilic substitution reactions at a saturated carbon center. libretexts.orgmasterorganicchemistry.comlibretexts.org However, in the context of an inorganic metal complex, the reactivity is more complex. A nucleophile can attack the aluminium atom, leading to the displacement of either the ethoxide or the fluoride ligand. The relative lability of the ligands will influence the outcome. Given the stronger Al-F bond, it is plausible that the ethoxide ligand would be more susceptible to substitution by a stronger nucleophile.
Alkoxides are known to react with alkyl halides in the Williamson ether synthesis, a classic example of nucleophilic substitution. libretexts.org In the case of aluminium fluoride ethoxide, reaction with a nucleophile (Nu⁻) could proceed as follows:
AlF(OEt)₂ + Nu⁻ → [AlF(OEt)₂Nu]⁻ (intermediate) [AlF(OEt)₂Nu]⁻ → AlF(OEt)Nu + EtO⁻ (substitution of ethoxide) or [AlF(OEt)₂Nu]⁻ → Al(OEt)₂Nu + F⁻ (substitution of fluoride)
The predominant pathway would depend on the relative bond strengths and the nature of the incoming nucleophile and solvent.
Electrophilic Substitution:
Electrophilic attack would likely target the oxygen atom of the ethoxide ligand or the fluorine atom. The lone pairs of electrons on these atoms make them susceptible to reaction with electrophiles. For instance, reaction with a strong Lewis acid could lead to the formation of adducts. However, detailed studies on such reactions for this specific compound are lacking. In Friedel-Crafts reactions, aluminium chloride acts as a Lewis acid catalyst, but does not typically undergo electrophilic substitution on the benzene (B151609) ring itself. stackexchange.combyjus.com This suggests that direct electrophilic attack on the aluminium center is less likely.
Hydrolysis and Condensation Mechanisms in Solution
The hydrolysis of aluminium fluoride ethoxide is a key process in its use as a precursor for the synthesis of aluminium oxides and fluorides via sol-gel routes. The reaction involves the progressive replacement of ethoxide and fluoride ligands by hydroxyl groups, followed by condensation reactions.
The hydrolysis of aluminium alkoxides is a well-studied process. researchgate.netresearchgate.netresearchgate.netillinois.edu In the case of aluminium fluoride ethoxide, the initial step of hydrolysis involves the reaction with water to replace an ethoxide ligand with a hydroxyl group, releasing ethanol (B145695). This reaction is generally rapid.
AlF(OEt)₂ + H₂O → AlF(OEt)(OH) + EtOH
The resulting hydroxy-substituted species is a hybrid aluminium oxyfluoride/ethoxide. Further hydrolysis can lead to the replacement of the remaining ethoxide and potentially the fluoride ligand, although the latter would be slower due to the stronger Al-F bond.
AlF(OEt)(OH) + H₂O → AlF(OH)₂ + EtOH AlF(OH)₂ + H₂O → Al(OH)₃ + HF
These hydrolysis steps are followed by condensation reactions, where two molecules combine to form a larger species with the elimination of a small molecule like water or ethanol. This leads to the formation of Al-O-Al (oxo) and Al-OH-Al (hydroxo) bridges, and potentially Al-F-Al bridges. researchgate.netscielo.org.mx The formation of these linkages is the basis for the development of an extended inorganic network. The relative rates of hydrolysis and condensation, which can be controlled by factors such as the water-to-alkoxide ratio, pH, and temperature, determine the structure of the final material.
Controlled hydrolysis of aluminium fluoride ethoxide can be utilized to synthesize aluminium oxide (Al₂O₃), aluminium fluoride (AlF₃), or mixed-phase aluminium oxyfluoride (AlOₓFᵧ) materials. The final product composition is highly dependent on the reaction conditions.
High water content and/or basic conditions: These conditions favor extensive hydrolysis, leading to the preferential formation of aluminium hydroxides, which upon calcination yield aluminium oxide. The fluoride might be incorporated into the alumina (B75360) matrix or be released as HF.
Low water content and/or acidic conditions: Limited hydrolysis would favor the retention of fluoride in the structure, leading to the formation of aluminium oxyfluoride or, under anhydrous conditions with a fluoride source, aluminium fluoride.
The sol-gel process, which involves the controlled hydrolysis and condensation of metal alkoxides, is a common method for preparing these materials. researchgate.net The use of a mixed-ligand precursor like aluminium fluoride ethoxide offers the potential to create hybrid materials with tailored properties.
Thermal Decomposition Pathways and Volatility Studies Relevant to Precursor Functionality
The thermal behavior of aluminium fluoride ethoxide is a critical aspect of its functionality as a precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) techniques, where volatility and controlled decomposition are required.
While specific data for aluminium fluoride ethoxide is scarce, studies on related compounds provide valuable insights. The thermal decomposition of aluminium alkoxides generally proceeds through complex pathways involving the elimination of alkenes and water, leading to the formation of aluminium oxide. researchgate.net The volatility of metal-organic precursors is influenced by factors such as molecular weight, symmetry, and the nature of the ligands. researchgate.netacs.org
The thermal decomposition of aluminium fluoride trihydrate involves a multi-step process with the loss of water at different temperatures, ultimately leading to the formation of anhydrous AlF₃, which can further react at higher temperatures. researchgate.netlookchem.com The thermal decomposition of ammonium (B1175870) hexafluoroaluminate also proceeds in steps to yield pure AlF₃. ysxbcn.com
For aluminium fluoride ethoxide, thermal decomposition would likely involve the breaking of Al-O and Al-F bonds, as well as C-O and C-H bonds within the ethoxide ligand. Possible decomposition products could include ethylene (B1197577) (from the elimination of the ethoxide group), ethanol, water, hydrogen fluoride, and ultimately aluminium oxide and/or aluminium fluoride. The relative volatility of the precursor and its decomposition products is crucial for its use in vapor deposition techniques.
Table 2: Decomposition Temperatures and Products of Analogous Aluminium Compounds
| Compound | Decomposition Temperature Range (°C) | Decomposition Products | Reference |
| Aluminium Fluoride Trihydrate (AlF₃·3H₂O) | 108 - 550 | AlF₃, H₂O | researchgate.netlookchem.com |
| Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆) | 195 - 400 | AlF₃, NH₃, HF | ysxbcn.com |
| General Aluminium Alkoxides | Variable | Alkenes, Alcohols, Al₂O₃ | researchgate.net |
This table provides data from analogous systems to infer the potential thermal behavior of aluminium fluoride ethoxide.
Analysis of Volatile By-products and Gaseous Reaction Products4.3.2. Controlled Pyrolysis and Solvolysis Studies4.4. Interactions with Substrates and External Reagents4.4.1. Surface Reaction Mechanisms during Deposition Processes4.4.2. C-F Bond Activation and Functionalization Mediated by the Compound
Further research or de novo synthesis and characterization of Aluminium fluoride ethoxide (1/1/2) would be required to provide the specific data requested.
Applications of Aluminium Fluoride Ethoxide 1/1/2 in Advanced Materials Science
Precursors for Aluminium-Based Functional Materials and Thin Films
As a precursor, Aluminium fluoride (B91410) ethoxide (1/1/2) offers a molecular route to fabricating sophisticated aluminium-based materials. The presence of both fluoride and ethoxide ligands on the aluminum center allows for the targeted formation of aluminum fluoride, aluminum oxide, or hybrid phases upon decomposition. This molecular-level control is crucial for developing materials with tailored properties for specific technological applications.
Aluminium fluoride ethoxide (1/1/2) can be used in vapor deposition techniques to produce Aluminium Fluoride (AlF₃) thin films. In processes like Atomic Layer Deposition (ALD), the precursor is introduced sequentially to a substrate surface under controlled conditions. google.com While precursors such as trimethylaluminium (TMA) and hydrogen fluoride (HF) have been used, compounds like aluminium fluoride ethoxide offer an alternative route. google.com AlF₃ is recognized as an interesting optical material due to its high band gap and low refractive index. google.com
These films are particularly valuable in optical applications. Physical vapor deposition (PVD) is a common method for depositing AlF₃, which is used as a low-index optical thin film. wikipedia.orgmsesupplies.com The quality and properties of the resulting thin film are dependent on process conditions like deposition rate and substrate temperature. merckgroup.com
Table 1: Optical Properties of Aluminium Fluoride Thin Films
| Property | Value | Source(s) |
|---|---|---|
| Range of Transparency | 150 nm – 10 µm | merckgroup.combayvillechemical.net |
| Refractive Index (at 220 nm) | ~ 1.39 – 1.41 | merckgroup.combayvillechemical.net |
| Refractive Index (at 550 nm) | ~ 1.36 | merckgroup.combayvillechemical.net |
| Absorption Edge | ~ 150 nm | merckgroup.combayvillechemical.net |
The ethoxide component of Aluminium fluoride ethoxide (1/1/2) makes it a suitable precursor for synthesizing mesoporous alumina (B75360) (Al₂O₃). Various chemical routes, including sol-gel and hydrothermal processes, utilize aluminum alkoxides to create alumina with organized mesoporosity. Mesoporous alumina is highly valued as a catalyst and catalyst support due to its large surface area and thermal stability. The synthesis process allows for control over particle size distribution and textural properties by optimizing reaction conditions.
By carefully controlling the decomposition of Aluminium fluoride ethoxide (1/1/2), it is possible to fabricate hybrid aluminium oxide-fluoride materials. The process can be designed so that the ethoxide groups hydrolyze to form an alumina framework, while the fluoride component is incorporated into the final structure. This results in a material that combines the properties of both an oxide and a fluoride, which can be advantageous for applications requiring specific surface chemistry or thermal characteristics.
The controlled thermal decomposition of precursors like Aluminium fluoride ethoxide (1/1/2) is a key strategy for creating hybrid organic-inorganic materials. researchgate.net The ethoxide ligands are organic, and by managing the decomposition temperature and atmosphere, these organic fragments can be partially retained or systematically integrated within an inorganic matrix of aluminum oxide and fluoride. researchgate.net This approach allows for the synthesis of nanocomposites where the organic and inorganic phases are intimately mixed, potentially leading to novel material properties. dokumen.pub This method is part of the broader field of sol-gel chemistry, which is widely used to design new hybrid materials. researchgate.net
Role in Specialized Optical and Protective Coatings
The materials derived from Aluminium fluoride ethoxide (1/1/2), particularly pure aluminium fluoride (AlF₃), have significant applications in specialized coatings due to their unique optical and protective properties.
Aluminium fluoride is a preferred material for optical coatings in the ultraviolet (UV) spectrum, including deep UV (DUV) and vacuum UV (VUV) ranges. merckgroup.com Its key advantages are a low refractive index and high transparency far into the UV region. wikipedia.orgmsesupplies.com AlF₃ coatings are used in anti-reflective (AR) and high-reflective (HR) coatings for laser optics, particularly at excimer laser wavelengths such as 157 nm and 193 nm. merckgroup.combayvillechemical.net
Pure aluminum mirrors, which have high reflectance in the far-ultraviolet (FUV) range (90-200 nm), require a protective overcoat to prevent the formation of an absorbing aluminum oxide layer. nasa.govnasa.gov Aluminium fluoride (AlF₃) serves as an excellent protective layer, creating a thin, environmentally stable film that prevents oxidation while maintaining optical transparency in the FUV. nasa.gov This passivation enables aluminum mirrors with high reflectivity across a broad spectral range, from 90 nm to 2500 nm. nasa.gov
In the field of energy storage, AlF₃ coatings are being extensively researched as a surface modification for cathode materials in lithium-ion batteries. aimspress.comaimspress.com These coatings act as a protective layer, mitigating several degradation mechanisms that occur during battery cycling. aimspress.comaimspress.com The AlF₃ layer can suppress the dissolution of transition metals from the cathode into the electrolyte and protect the electrode surface from attack by hydrogen fluoride (HF), which can be present as an impurity in the electrolyte. aimspress.com
Research has shown that an AlF₃ coating on silicon anodes enhances cycling stability. fz-juelich.de The AlF₃ transforms into lithium-aluminum-fluoride phases (e.g., Li₃AlF₆) which are highly conductive to lithium ions. fz-juelich.de This transformation also produces lithium fluoride (LiF), which helps to inhibit the continuous decomposition of the solid electrolyte interphase (SEI). fz-juelich.de Coated silicon thin-film anodes have demonstrated a more stable and higher reversible capacity of approximately 400 mAh g⁻¹ after 100 cycles, a significant improvement over uncoated cells. fz-juelich.de
Table 2: Performance of AlF₃-Coated Cathode Material
| Cathode Material | Coating Details | Performance Improvement | Source(s) |
|---|---|---|---|
| Li-rich NMC | 0.25 mol% AlF₃ | Improved capacity retention to 98% from 93% for the pristine material. | aimspress.com |
An article focusing solely on the chemical compound “Aluminium fluoride ethoxide (1/1/2)” and its specific contributions to novel material synthesis and advanced manufacturing processes cannot be generated at this time. Extensive research did not yield specific information or detailed research findings directly linking this particular compound to the outlined topics.
The available scientific literature discusses broader but related subjects, such as:
The use of general aluminum alkoxides in non-aqueous sol-gel synthesis to produce nanoscopic metal fluorides. In these processes, aluminum alkoxides react with a fluorine source, and compounds like aluminum fluoride ethoxide may exist as transient intermediates rather than primary precursors.
The synthesis of high surface area aluminum fluoride (AlF₃) and aluminum oxyfluoride (AlOₓFᵧ) thin films through methods like atomic layer deposition (ALD). However, these studies typically utilize other aluminum sources, such as trimethyl aluminum.
The production of advanced materials like fluoroaluminate glasses, where aluminum fluoride is a key component.
While these areas are relevant to the broader field of aluminum-fluorine chemistry in materials science, the specific role and contributions of “Aluminium fluoride ethoxide (1/1/2)” are not detailed in the available research. Therefore, to adhere to the strict requirements of providing scientifically accurate and non-speculative content focused exclusively on the requested compound, the article cannot be written.
Catalytic Activity and Reaction Engineering of Aluminium Fluoride Ethoxide 1/1/2
Lewis Acidity and Active Site Characterization
The catalytic efficacy of many aluminium compounds is rooted in their Lewis acidic nature, defined as the ability to accept an electron pair. For Aluminium fluoride (B91410) ethoxide (1/1/2), this property is central to its function.
The primary origin of Lewis acidity in aluminium-based catalysts is the presence of coordinatively unsaturated or under-coordinated aluminium centers. In a molecule of Aluminium fluoride ethoxide (1/1/2), the aluminium atom is bonded to one fluorine and two ethoxide groups, making it an electron-deficient center. This inherent electron deficiency makes the aluminium atom a prime site for accepting electron pairs from other molecules (substrates), thus defining it as a Lewis acidic site. In solid-state or aggregated forms, these under-coordinated species are considered the active centers in heterogeneous catalysis. The accessibility of these sites is crucial for catalytic reactions, and decreasing the particle size of aluminium fluoride-based catalysts has been shown to increase the number of under-coordinated Al species on the surface, thereby enhancing catalytic activity. researchgate.net
Fluoride Ligand Effect : The fluoride atom is highly electronegative and acts as a strong σ-electron withdrawing group. This effect significantly increases the positive charge density on the aluminium center, thereby enhancing its Lewis acidity. High-surface-area aluminium fluorides (HS-AlF₃) are considered among the strongest solid Lewis acids, capable of catalyzing reactions that require exceptionally acidic sites. researchgate.netrsc.org
Ethoxide Ligand Effect : The ethoxide group, while also electronegative, is less so than fluoride. It is primarily a σ-donor but can also exhibit π-donation from the oxygen lone pairs to the empty p-orbitals of the aluminium. This donation can partially mitigate the electron deficiency of the aluminium center, tempering the Lewis acidity compared to a pure aluminium fluoride system.
Therefore, in AlF(OEt)₂, a balance is struck between the powerful acid-enhancing effect of the fluoride and the moderating influence of the ethoxides. This allows for the tuning of the catalyst's acidity to suit specific reactions, potentially avoiding the side reactions that can be caused by excessively strong Lewis acids like AlF₃ or SbF₅. mdpi.com The synthesis of such mixed-ligand species can be achieved through controlled sol-gel processes, starting from aluminium alkoxides and a fluorinating agent. researchgate.net
| Aluminium Compound | Ligands | Relative Lewis Acidity (Conceptual) | Key Ligand Influence |
|---|---|---|---|
| Al(OEt)₃ | 3 Ethoxide | Mild | Moderate electron-withdrawing effect of ethoxide groups. |
| AlF(OEt)₂ | 1 Fluoride, 2 Ethoxide | Strong | Strong electron-withdrawing fluoride significantly increases acidity, moderated by two ethoxide groups. |
| AlF₃ | 3 Fluoride | Very Strong | Cumulative strong electron-withdrawing effect of three fluoride ligands creates exceptionally high acidity. rsc.org |
Catalytic Applications in Organic Transformations
The tailored Lewis acidity of Aluminium fluoride ethoxide (1/1/2) makes it a promising catalyst for a range of important organic reactions.
Halogen exchange (HALEX) reactions are vital for the synthesis of fluorinated organic compounds. Aluminium fluorides are known to be effective catalysts for these transformations, particularly for Cl/F exchange. researchgate.netnih.gov The catalytic cycle is believed to involve the coordination of the chlorine atom of a chlorocarbon substrate to the Lewis acidic aluminium center. This coordination weakens the C-Cl bond, facilitating its cleavage and the subsequent transfer of a fluoride ligand from the catalyst to the organic molecule.
AlF(OEt)₂ can serve as a potent catalyst in this context, acting as a fluoride source. The ethoxide ligands can enhance the solubility of the catalyst in organic media compared to the purely inorganic AlF₃, potentially allowing for milder and more homogeneous reaction conditions. Research on various aluminium fluoride phases has shown that higher Lewis acidity correlates with greater activity in Cl/F exchange reactions. researchgate.net
| Substrate | Product | Catalyst System | Reported Yield | Reference |
|---|---|---|---|---|
| CCl₂F₂ (CFC-12) | CClF₃ (CFC-11) | α-AlF₃ | High Selectivity | researchgate.net |
| Hexachlorobenzene | Polyfluorinated Aromatics | Alkali Metal Fluoride / Phase Transfer Catalyst | Not specified | nih.gov |
| Alkyl Fluorides | Alkyl Chlorides/Bromides | Titanocene dihalide / Trialkyl aluminum | Excellent |
Aluminium fluoride-based materials are recognized for their ability to catalyze dehydrohalogenation reactions. rsc.org The Lewis acidic aluminium site in AlF(OEt)₂ can coordinate to a halogen atom in an alkyl halide, weakening the carbon-halogen bond and facilitating its cleavage. Simultaneously, the ethoxide ligand could function as a Brønsted base, abstracting a proton from an adjacent carbon to complete the elimination of H-X and form an alkene.
Conversely, in hydrohalogenation reactions, the Lewis acid can activate an alkene towards nucleophilic attack by polarizing the C=C bond. While classic hydrohalogenation often follows Markovnikov's rule, catalyst design can influence regioselectivity. masterorganicchemistry.comleah4sci.com Recent advances have demonstrated palladium-catalyzed anti-Markovnikov hydrohalogenation, showcasing the importance of the catalyst in directing reaction outcomes. researchgate.netresearchgate.net An appropriately designed aluminium-based catalyst like AlF(OEt)₂ could offer unique selectivity in such transformations.
The activation of strong C-H and C-F bonds is a significant challenge in organic synthesis. Strong Lewis acids are known to facilitate these processes. mdpi.commdpi.com Nanoscopic amorphous aluminium fluorides have demonstrated the ability to activate C-H bonds in both aromatic and aliphatic hydrocarbons under mild conditions. sigmaaldrich.com Similarly, the activation of C-F bonds, often a key step in the functionalization of fluorocarbons, is promoted by highly Lewis acidic systems. acs.orgacs.orgnih.gov
The potent Lewis acidity of the aluminium center in AlF(OEt)₂, conferred by the fluoride ligand, makes it a candidate for these demanding reactions. It can polarize the C-F bond of a substrate, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. acs.org In C-H activation, the Lewis acid can coordinate to a directing group or polarize a C-H bond, lowering the energy barrier for its cleavage. The presence of ethoxide ligands could again influence selectivity and prevent the overly aggressive reactivity sometimes seen with pure AlF₃. rsc.org
Role in Condensation Reactions (e.g., Tishchenko Aldehyde Condensation)
Aluminium alkoxides are renowned for their catalytic efficacy in condensation reactions, most notably the Tishchenko aldehyde condensation. The Tishchenko reaction is a disproportionation process where two equivalents of an aldehyde are converted into an ester. organic-chemistry.orgwikipedia.org This transformation is historically and industrially significant, with aluminium alkoxides serving as the quintessential catalysts since their discovery by Vyacheslav Tishchenko. wikipedia.org
The catalytic cycle of the Tishchenko reaction, when mediated by an aluminium alkoxide such as aluminium ethoxide, involves the Lewis acidic aluminium center. The mechanism proceeds through the following key steps:
Coordination: The aluminium alkoxide catalyst coordinates to the oxygen atom of a first aldehyde molecule, enhancing its electrophilicity. organic-chemistry.org
Nucleophilic Attack: A second aldehyde molecule then attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. organic-chemistry.org
Hydride Shift: This is the crucial step where an intramolecular 1,3-hydride shift occurs from the hemiacetal intermediate. organic-chemistry.orgwikipedia.org
Product Formation: The hydride shift results in the formation of the final ester product and regenerates the aluminium alkoxide catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org
Comparison of Heterogeneous vs. Homogeneous Catalysis Paradigms
The paradigm of catalysis—whether homogeneous or heterogeneous—is defined by the phase of the catalyst relative to the reactants. Both have distinct advantages and are relevant to aluminium-based catalysts. uclouvain.beacs.org
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. uclouvain.be Simple aluminium alkoxides, like aluminium ethoxide, generally function as homogeneous catalysts. scispace.com
Advantages: Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions because the active sites are readily accessible to the reactant molecules. acs.org The catalyst's structure can be precisely controlled at a molecular level, allowing for fine-tuning of its catalytic properties.
Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction products, which complicates product purification and catalyst recycling, often leading to increased costs and waste. acs.orgscispace.com
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. uclouvain.be Aluminium fluoride (AlF₃) is a prominent example of a solid, heterogeneous Lewis acid catalyst. rsc.orgrsc.org
Advantages: Heterogeneous catalysts are easily separated from the reaction mixture by simple physical methods like filtration, which allows for straightforward product isolation and catalyst reuse. acs.orgscispace.com They are well-suited for continuous flow industrial processes. acs.org
For a compound like Aluminium fluoride ethoxide (1/1/2) , its classification would depend on its physical state and solubility. If it exists as a discrete, soluble molecular species, it would function as a homogeneous catalyst. Conversely, if it possesses a polymeric structure or is immobilized on a support, it would be a heterogeneous catalyst. The well-documented catalytic activity of high-surface-area, solid aluminium fluoride suggests a strong precedent for designing related compounds as heterogeneous catalysts to leverage their practical advantages. rsc.orgrsc.org
| Feature | Homogeneous Catalysis (e.g., Aluminium Ethoxide) | Heterogeneous Catalysis (e.g., Aluminium Fluoride) |
| Catalyst Phase | Same phase as reactants (liquid) | Different phase from reactants (solid) |
| Active Sites | Uniform and highly accessible | Confined to the surface |
| Activity/Selectivity | Often higher activity and selectivity | Can be limited by surface area and diffusion |
| Reaction Conditions | Typically mild | May require higher temperatures/pressures |
| Catalyst Separation | Difficult, may require extraction or distillation | Easy, via filtration or centrifugation |
| Catalyst Reusability | Often challenging | Generally straightforward |
| Industrial Application | Batch processes | Continuous flow processes |
Reaction Kinetics and Selectivity Studies in Catalytic Processes
Reaction Kinetics: The rate of a catalytic reaction is influenced by factors such as catalyst concentration, reactant concentrations, temperature, and the nature of the catalyst itself. For condensation reactions like the Tishchenko reaction, the kinetics are dependent on the catalyst loading. organic-chemistry.org A kinetic study on the preparation of aluminium fluoride from fluosilicic acid revealed that the process was governed by both interface reactions and internal diffusion, with an apparent reaction order of 1. researchgate.neticm.edu.pl In catalytic dehydrofluorination reactions over AlF₃-based catalysts, the reaction temperature is a critical parameter affecting the conversion rate. For instance, in the dehydrofluorination of 1,1,1,2-tetrafluoroethane (B8821072), the conversion increases significantly with temperature. matec-conferences.org The Lewis acidity of the catalyst is a key determinant of its activity; stronger Lewis acid sites generally lead to higher reaction rates, as seen in the dehydrofluorination of various hydrofluorocarbons. matec-conferences.orgresearchgate.net
Selectivity: Selectivity refers to the ability of a catalyst to direct a reaction towards a desired product while minimizing the formation of byproducts. In the Tishchenko reaction, high selectivity for the ester product is crucial. wikipedia.org Side reactions can be minimized by controlling reaction conditions like temperature. organic-chemistry.org
In other catalytic processes involving aluminium fluoride, selectivity is also paramount. For example, in the dehydrofluorination of 1,1,1,2-tetrafluoroethane (CF₃CFH₂) to produce trifluoroethylene, AlF₃-based catalysts can achieve very high selectivity, often exceeding 98%. matec-conferences.org However, the strength of the Lewis acid sites can also impact selectivity and catalyst stability. Very strong Lewis acid sites may lead to side reactions or promote the formation of coke, which deactivates the catalyst over time. researchgate.net Therefore, optimizing the catalyst involves balancing high activity with high selectivity and stability.
The table below presents findings from a study on Ni-supported aluminium compound catalysts for the dehydrofluorination of 1,1,1,2-tetrafluoroethane, illustrating the relationship between the catalyst, reaction conditions, and performance.
| Catalyst | Reaction Temperature (°C) | CF₃CFH₂ Conversion (%) | Selectivity to Trifluoroethylene (%) |
| AlF₃ | 480 | ~25 | >98 |
| Ni/AlF₃ | 430 | 29.3 | >98 |
| AlN | 480 | ~5 | >98 |
| AlPO₄ | 480 | ~8 | >98 |
This table is based on data for the dehydrofluorination of 1,1,1,2-tetrafluoroethane, adapted from a study on AlF₃ and other aluminium compounds. matec-conferences.org
Theoretical and Computational Chemistry Approaches for Aluminium Fluoride Ethoxide 1/1/2
Electronic Structure Calculations and Bonding Analysis Within the Complex
Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the geometry and bonding characteristics of Aluminium fluoride (B91410) ethoxide. neliti.com For a monomeric AlF(OEt)₂ molecule, a distorted tetrahedral geometry around the central aluminum atom is expected. However, aluminum alkoxides are well-known to form more complex oligomeric structures, such as dimers or trimers, through bridging alkoxide groups. researchgate.net It is plausible that AlF(OEt)₂ would also exist as a dimer, [AlF(OEt)₂]₂, where ethoxide groups bridge two aluminum centers, leading to five-coordinate aluminum atoms.
DFT calculations can predict key structural parameters and bonding properties. The Al-F bond is expected to have a higher degree of ionic character compared to the Al-O bonds of the ethoxide groups, owing to the high electronegativity of fluorine. quora.com Bonding analysis methods like the Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can quantify this, providing insights into atomic charges and bond orders.
Simulations using various exchange-correlation functionals (e.g., GGA, hybrid functionals like B3LYP) can be performed to obtain optimized geometries and electronic properties. neliti.com The results would allow for a detailed comparison of bond lengths, bond angles, and charge distributions, as illustrated in the hypothetical data table below.
| Parameter | Predicted Value (Monomer) | Predicted Value (Dimer) | Method/Basis Set |
| Al-F Bond Length (Å) | 1.65 - 1.70 | 1.68 - 1.75 | DFT/6-311G(d,p) |
| Al-O Bond Length (Å) | 1.72 - 1.78 | 1.80 - 1.95 (bridging) | DFT/6-311G(d,p) |
| O-Al-O Bond Angle (°) | ~105 | ~90 (bridging) | DFT/6-311G(d,p) |
| F-Al-O Bond Angle (°) | ~112 | ~95 / ~110 | DFT/6-311G(d,p) |
| NBO Charge on Al | +1.8 to +2.0 | +1.9 to +2.1 | DFT/6-311G(d,p) |
| NBO Charge on F | -0.7 to -0.8 | -0.7 to -0.8 | DFT/6-311G(d,p) |
| NBO Charge on O | -0.9 to -1.1 | -1.0 to -1.2 | DFT/6-311G(d,p) |
Table 1: Hypothetical data table of predicted electronic and structural properties for monomeric and dimeric AlF(OEt)₂ based on DFT calculations. These values are illustrative and based on typical ranges for similar aluminum compounds.
Molecular Dynamics Simulations for Investigating Structural Dynamics
While electronic structure calculations describe static molecules at minimum energy, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For Aluminium fluoride ethoxide, MD simulations can reveal the flexibility of the ethoxide ligands, the dynamics of aggregation in solution, and solvent-solute interactions.
Simulations could be performed using classical force fields, or for higher accuracy in bond-making and bond-breaking events, reactive force fields (like ReaxFF) or ab initio Molecular Dynamics (AIMD). rsc.org An MD simulation would model the movement of atoms in a simulation box over time by solving Newton's equations of motion.
Key dynamic properties that could be investigated include:
Conformational Dynamics: The ethyl chains of the ethoxide groups are flexible and can adopt various conformations. MD can quantify the rotational dynamics around the C-C and O-C bonds.
Aggregation and Solvation: In a solvent like ethanol (B145695), MD can simulate the equilibrium between monomeric and oligomeric forms of AlF(OEt)₂ and model the structure of the solvation shell around the complex.
Transport Properties: Properties such as the diffusion coefficient of the complex in a given solvent can be calculated from MD trajectories, which is relevant for understanding its role in solution-based synthesis processes. researchgate.net
| Simulation Type | System | Key Insights Obtainable |
| Classical MD | AlF(OEt)₂ in Ethanol Solvent | Solvation structure, diffusion coefficient, conformational analysis of ethyl chains. |
| Reactive Force Field MD (ReaxFF) | Concentrated AlF(OEt)₂ Solution | Oligomerization dynamics, ligand exchange with solvent molecules. |
| Ab Initio MD (AIMD) | Single AlF(OEt)₂ with few solvent molecules | Detailed mechanism of solvent interaction and short-time scale ligand dynamics. |
Table 2: Overview of potential Molecular Dynamics simulation approaches and the insights they could provide for Aluminium fluoride ethoxide.
Computational Modeling of Reaction Mechanisms and Associated Energy Barriers
Computational modeling is a powerful tool for mapping the reaction pathways for the formation and decomposition of Aluminium fluoride ethoxide. A likely synthesis route involves the partial fluorination of aluminum ethoxide, Al(OEt)₃, with a fluorinating agent like hydrogen fluoride (HF). neliti.com This reaction can be modeled as a step-wise substitution of ethoxide ligands by fluoride.
DFT calculations are used to map the potential energy surface of the reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. ttu.edunih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate.
The fluorination reaction is expected to proceed via a four-step mechanism for each substitution: ttu.edunih.gov
Reactant Complex Formation: The reactants, e.g., an aluminum alkoxide cluster and HF, first form a weakly bound complex.
Transition State: The system passes through a high-energy transition state, often involving a four-membered ring where the Al-O bond is breaking and the Al-F bond is forming. nih.gov
Product Complex Formation: A complex of the newly formed aluminum fluoride alkoxide and the released ethanol molecule is formed.
Decomplexation: The product complex dissociates into the final products.
| Reaction Step | Reactants | Products | Calculated ΔE (kcal/mol) |
| Al(OEt)₃ + HF → [Al(OEt)₃---HF] | Al(OEt)₃, HF | Reactant Complex | -10 to -15 |
| [Al(OEt)₃---HF] → [TS] | Reactant Complex | Transition State | +15 to +25 (Barrier) |
| [TS] → [AlF(OEt)₂---EtOH] | Transition State | Product Complex | -20 to -30 |
| [AlF(OEt)₂---EtOH] → AlF(OEt)₂ + EtOH | Product Complex | AlF(OEt)₂, EtOH | +5 to +10 |
| Overall Reaction | Al(OEt)₃ + HF | AlF(OEt)₂ + EtOH | -10 to -20 (Exothermic) |
Table 3: Hypothetical energy profile for the first fluorination step of Al(OEt)₃ by HF, as would be calculated by DFT. Energies are illustrative and represent typical values for such reactions.
Prediction of Spectroscopic Properties and Corroboration with Experimental Data
Computational chemistry can accurately predict spectroscopic data, which is vital for identifying and characterizing compounds like Aluminium fluoride ethoxide in experimental settings. Key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, Al(H₂O)₆³⁺ for ²⁷Al, CFCl₃ for ¹⁹F). Predicting the ²⁷Al, ¹⁹F, ¹³C, and ¹H NMR spectra would be essential for characterizing AlF(OEt)₂. The ²⁷Al chemical shift and line width are particularly sensitive to the coordination number and symmetry of the aluminum center.
IR Spectroscopy: The same DFT calculations used for geometry optimization can also compute the vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching and bending modes of the molecule's bonds. The predicted IR spectrum would show characteristic peaks for Al-F, Al-O, C-O, C-C, and C-H vibrations, which can be compared with experimental Fourier-Transform Infrared (FTIR) spectra.
| Property | Predicted Value (Monomer) | Typical Experimental Range | Notes |
| NMR Chemical Shifts (ppm) | |||
| δ(²⁷Al) | 50 - 70 ppm | 30 - 80 ppm (4-coordinate Al) | Highly dependent on coordination and molecular symmetry. |
| δ(¹⁹F) | -150 to -170 ppm | -140 to -180 ppm (vs CFCl₃) | Sensitive to the number of fluorine atoms and bonding to Al. |
| δ(¹³C, -OCH₂-) | 60 - 65 ppm | 58 - 65 ppm | |
| δ(¹³C, -CH₃) | 18 - 22 ppm | 17 - 23 ppm | |
| IR Frequencies (cm⁻¹) | |||
| ν(Al-F) stretch | 650 - 750 cm⁻¹ | 600 - 800 cm⁻¹ | A strong, characteristic absorption band. |
| ν(Al-O) stretch | 550 - 650 cm⁻¹ | 500 - 700 cm⁻¹ | Can overlap with other vibrations in the fingerprint region. |
| ν(C-O) stretch | 1050 - 1150 cm⁻¹ | 1000 - 1200 cm⁻¹ | Strong absorption, typical for alkoxides. |
Table 4: Hypothetical predicted spectroscopic data for AlF(OEt)₂ compared with typical experimental ranges for analogous compounds.
Future Research Directions and Emerging Trends in Aluminium Fluoride Ethoxide 1/1/2 Chemistry
Design of Next-Generation Precursors for Controlled Deposition of Advanced Materials
A significant area of future research lies in the rational design of next-generation precursors based on the Aluminium Fluoride (B91410) Ethoxide (1/1/2) framework. The goal is to achieve precise control over the deposition of advanced materials with tailored properties. Current research often focuses on highly reactive precursors that may not be suitable for industrial-scale applications. ucl.ac.uk The development of more stable and volatile precursors is crucial for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). researchgate.net
Future investigations will likely focus on modifying the molecular architecture of Aluminium Fluoride Ethoxide (1/1/2) to fine-tune its physicochemical properties. This can be achieved by introducing different ancillary ligands, such as β-diketonates or β-ketoiminates, which can enhance thermal stability and volatility. ucl.ac.ukresearchgate.net The strategic selection of these ligands can lead to monomeric, water-free, and low-melting-point precursors, which are highly desirable for consistent and reproducible film growth. researchgate.net Research into the thermal decomposition pathways of these novel precursors will be essential to understand the formation of desired materials, be it aluminum oxides, fluorides, or oxyfluorides. ucl.ac.uk
Table 1: Potential Ligand Modifications for Aluminium Fluoride Ethoxide (1/1/2) Precursors
| Ligand Type | Desired Precursor Properties | Potential Application |
| β-diketonates | Enhanced volatility and thermal stability | MOCVD, ALD |
| β-ketoiminates | Low-temperature decomposition | Deposition on flexible substrates |
| Glyme ligands | Monomeric and water-free | High-quality thin film fabrication |
Exploration of Novel Catalytic Transformations and Enhanced Reaction Efficiency
High-surface-area aluminum fluoride is recognized as a powerful solid Lewis acid, exhibiting remarkable activity in various catalytic reactions. rsc.org This opens up exciting possibilities for Aluminium Fluoride Ethoxide (1/1/2) as a catalyst or catalyst precursor. Future research will likely delve into its potential to catalyze novel chemical transformations and to enhance the efficiency of existing ones.
The strong Lewis acidity of the aluminum center, modulated by the presence of both fluoride and ethoxide groups, could be harnessed for challenging reactions such as C-H and C-F bond activation. rsc.org This could lead to the development of new synthetic routes for valuable chemicals. Furthermore, its application in dehydrohalogenation and fluorination reactions, which are crucial in the synthesis of fluorocarbons, presents a promising research avenue. researchgate.netepo.org Investigations into supported Aluminium Fluoride Ethoxide (1/1/2) catalysts, for instance on high-surface-area supports like alumina (B75360) or activated carbon, could lead to more robust and recyclable catalytic systems. epo.org
Integration with Other Material Systems and Nanotechnology for Multifunctional Applications
The integration of Aluminium Fluoride Ethoxide (1/1/2) with other material systems, particularly in the realm of nanotechnology, is a burgeoning field with immense potential for creating multifunctional materials. By combining the unique properties of this compound with polymers, metal oxides, or other nanoparticles, novel composites with synergistic functionalities can be developed. researchgate.net
For instance, dispersing Aluminium Fluoride Ethoxide (1/1/2)-derived nanoparticles within a polymer matrix could lead to nanocomposites with enhanced thermal stability, mechanical strength, and specific catalytic or optical properties. researchgate.net Another promising direction is the synthesis of core-shell nanoparticles, where a core of one material is coated with a shell derived from Aluminium Fluoride Ethoxide (1/1/2). This could be particularly useful in creating targeted drug delivery systems or highly selective catalysts. The sol-gel method offers a versatile route for preparing such integrated materials, allowing for good control over the final structure and properties. core.ac.uk
Development of In Situ Characterization Techniques for Real-time Reaction Monitoring
A deeper understanding of the reaction mechanisms involving Aluminium Fluoride Ethoxide (1/1/2) is crucial for optimizing its synthesis and applications. The development and application of in situ characterization techniques will be instrumental in achieving this. Real-time monitoring of chemical transformations can provide invaluable insights into reaction kinetics, intermediate species, and decomposition pathways.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be employed to track the evolution of species in solution during synthesis or catalytic reactions. ucl.ac.ukacs.org For studying the deposition of thin films from Aluminium Fluoride Ethoxide (1/1/2)-based precursors, in situ X-ray Diffraction (XRD) and spectroscopic ellipsometry can provide real-time information on the growth rate, crystal structure, and optical properties of the deposited material. researchgate.net Thermogravimetric Analysis (TGA) coupled with mass spectrometry can elucidate the thermal decomposition behavior of new precursors, guiding their design for specific deposition temperatures. ucl.ac.uk
Table 2: In Situ Characterization Techniques for Studying Aluminium Fluoride Ethoxide (1/1/2) Chemistry
| Technique | Information Gained | Application Area |
| In situ NMR Spectroscopy | Reaction kinetics, intermediate identification | Synthesis, catalysis |
| In situ Mass Spectrometry | Volatile product analysis | Decomposition studies, CVD |
| In situ XRD | Crystal phase evolution | Thin film deposition, materials synthesis |
| Spectroscopic Ellipsometry | Film thickness, optical constants | ALD, MOCVD |
| TGA-MS | Thermal stability, decomposition products | Precursor design and evaluation |
Exploration of Environmental and Sustainability Aspects in Synthesis and Application
As with any chemical compound, the environmental and sustainability aspects of Aluminium Fluoride Ethoxide (1/1/2) are of paramount importance. Future research must address the development of greener and more sustainable synthetic routes for this compound, minimizing the use of hazardous reagents and the generation of waste.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing aluminium fluoride ethoxide (1/1/2), and how can purity be ensured?
- Methodological Answer : Synthesis typically involves controlled stoichiometric reactions between aluminium precursors (e.g., aluminium ethoxide) and fluoride sources under anhydrous conditions. For purity, use inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis. Characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirms crystallinity and ligand bonding. Purity ≥95% can be verified by elemental analysis and thermogravimetric analysis (TGA) .
- Storage : Store in sealed containers under argon, away from moisture, as hydrolysis alters reactivity .
Q. How should researchers design experiments to ensure reproducibility when studying this compound’s catalytic properties?
- Methodological Answer : Document reaction parameters rigorously (temperature, solvent, molar ratios) and use standardized protocols for catalyst activation. Include control experiments (e.g., blank reactions without the catalyst). Reproducibility is enhanced by adhering to guidelines for experimental sections in journals, such as providing stepwise procedures and raw data in supplementary materials .
Q. What safety protocols are critical when handling aluminium fluoride ethoxide in the lab?
- Methodological Answer : Use PPE (gloves, goggles) due to potential fluoride toxicity and aluminium’s irritant properties. Work in fume hoods to avoid inhalation. Toxicity data from combined Al/F exposure should inform risk assessments, referencing studies on bioavailability and acute exposure limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for aluminium fluoride ethoxide in cross-coupling reactions?
- Methodological Answer : Perform systematic reviews of reaction conditions (e.g., solvent polarity, temperature gradients) and analyze kinetic data. Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate findings with computational models (DFT calculations) to probe mechanistic pathways. Critical appraisal frameworks, such as those in fluoride research, help assess study quality and confounding variables .
Q. What advanced spectroscopic techniques are optimal for elucidating the coordination environment of aluminium in this complex?
- Methodological Answer : Combine solid-state NMR (e.g., Al NMR) to assess aluminium coordination geometry with X-ray absorption spectroscopy (XAS) for local structure analysis. Pair with Raman spectroscopy to identify vibrational modes of Al-F and Al-O bonds. For dynamic solutions, use ESI-MS to monitor speciation .
Q. How can computational chemistry be integrated with experimental data to predict the compound’s behavior in novel reactions?
- Methodological Answer : Develop QSAR models using crystallographic data and reaction outcomes. Perform molecular dynamics simulations to study solvent effects. Validate predictions with controlled lab experiments (e.g., varying substituents in ligand systems). Ensure alignment with literature on analogous aluminium-alkoxide complexes .
Data Analysis & Literature Strategies
Q. What strategies are effective for conducting a comprehensive literature review on this compound’s applications?
- Methodological Answer : Use databases like SciFinder and Reaxys with keywords: aluminium fluoride ethoxide, heterogeneous catalysis, coordination chemistry. Filter for primary sources (e.g., ACS, RSC journals) and prioritize studies with full experimental details. Track citations via Web of Science to identify seminal works .
Q. How should researchers address gaps in mechanistic understanding when publishing findings on this compound?
- Methodological Answer : Clearly delineate hypotheses and limitations in the discussion section. Propose follow-up experiments (e.g., isotopic labeling, in-situ spectroscopy). Use supporting information for extended datasets, ensuring alignment with journal guidelines for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
